2-(cyclopentyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide
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Overview
Description
2-(cyclopentyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a cyclopentyloxy group, a pyridazinone moiety, and an isonicotinamide framework, which may contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using alkyl halides in the presence of a base such as potassium carbonate.
Incorporation of the Cyclopentyloxy Group: The cyclopentyloxy group is typically introduced through etherification reactions, where cyclopentanol is reacted with an appropriate leaving group under basic conditions.
Formation of the Isonicotinamide Moiety: The final step involves the coupling of the pyridazinone derivative with isonicotinic acid or its derivatives, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyloxy group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isonicotinamide moiety, where halides or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted isonicotinamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(cyclopentyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving pyridazinone derivatives. It can also be used in the development of new biochemical assays.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 2-(cyclopentyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyridazinone moiety can act as a pharmacophore, binding to active sites and modulating the activity of the target protein. The isonicotinamide group may enhance binding affinity and specificity, while the cyclopentyloxy group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopentyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide
- 2-(cyclopentyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyridine-3-carboxamide
- 2-(cyclopentyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide
Uniqueness
Compared to similar compounds, 2-(cyclopentyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide stands out due to its specific combination of functional groups. The presence of the isonicotinamide moiety, in particular, may confer unique biological activities and binding properties, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-cyclopentyloxy-N-[3-(6-oxopyridazin-1-yl)propyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-17-7-3-10-21-22(17)12-4-9-20-18(24)14-8-11-19-16(13-14)25-15-5-1-2-6-15/h3,7-8,10-11,13,15H,1-2,4-6,9,12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYAAYUXWDMGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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